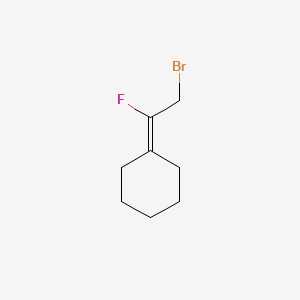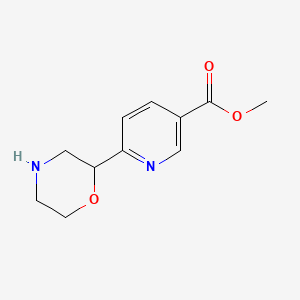
Methyl 6-(morpholin-2-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl 6-(morpholin-2-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with morpholine. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Methyl 6-(morpholin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(morpholin-2-yl)nicotinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 6-(morpholin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular functions . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related proteins .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(morpholin-2-yl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid without the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, which are known for their diverse pharmacological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid, which have various biological and therapeutic applications.
The uniqueness of this compound lies in its combined structure of a nicotinic acid derivative and a morpholine ring, which may confer unique properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 6-morpholin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)8-2-3-9(13-6-8)10-7-12-4-5-16-10/h2-3,6,10,12H,4-5,7H2,1H3 |
InChI-Schlüssel |
QPZRUIXYMOBBEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
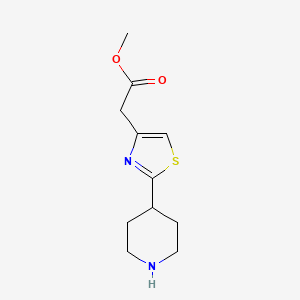
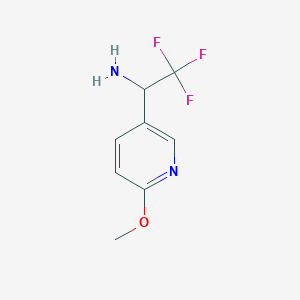
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
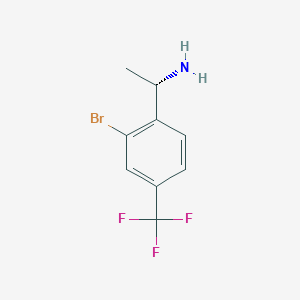

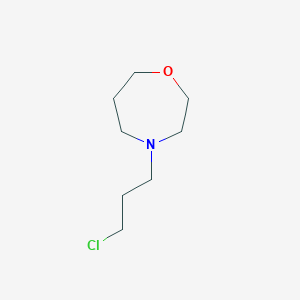

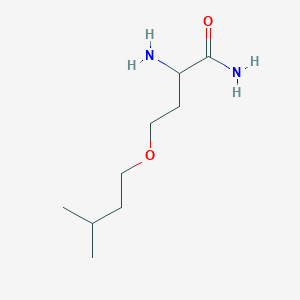
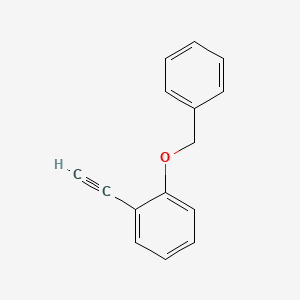
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
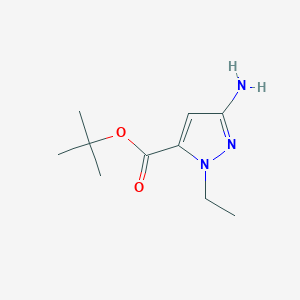
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
